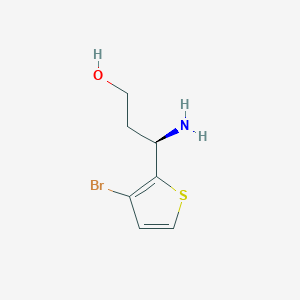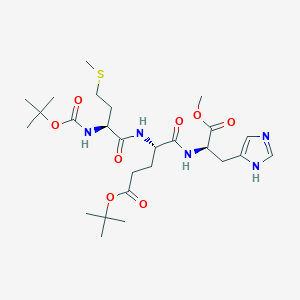
2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol is a chemical compound with the molecular formula C9H14N2O It features a cyclobutyl ring attached to a pyrazole ring, with an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol typically involves the reaction of cyclobutyl derivatives with pyrazole under controlled conditions. One common method involves the use of Rh(III)-catalyzed C-H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-cyclobutyl-1H-pyrazol-3-yl)ethan-1-one
- 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one
- 2-(1H-Imidazol-1-yl)ethanol
Uniqueness
2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol is unique due to its combination of a cyclobutyl ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(1-pyrazol-1-ylcyclobutyl)ethanol |
InChI |
InChI=1S/C9H14N2O/c12-8-5-9(3-1-4-9)11-7-2-6-10-11/h2,6-7,12H,1,3-5,8H2 |
InChI-Schlüssel |
VURKZCZTHJXWIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CCO)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





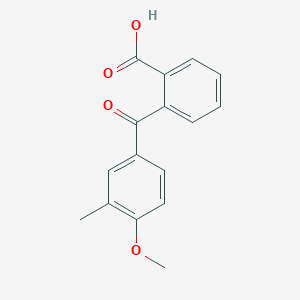
![[(2-Iodocyclohexyl)oxy]cycloheptane](/img/structure/B13337814.png)

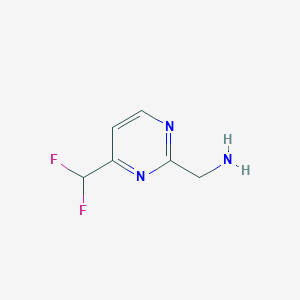
amine](/img/structure/B13337829.png)
![4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile](/img/structure/B13337836.png)
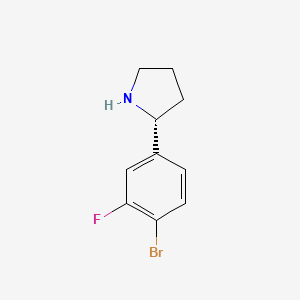

![2-Azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13337845.png)
